molecular formula C8H8BrFO B1313619 1-(Bromomethyl)-2-fluoro-4-methoxybenzene CAS No. 54788-19-1

1-(Bromomethyl)-2-fluoro-4-methoxybenzene

Cat. No.: B1313619
CAS No.: 54788-19-1
M. Wt: 219.05 g/mol
InChI Key: MGGMXOCLNXDSEQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-fluoro-4-methoxybenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a fluoro group, and a methoxy group

Mechanism of Action

Target of Action

The primary target of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound may act as a reagent in this process, contributing to the formation of new carbon-carbon bonds .

Mode of Action

The interaction of this compound with its targets involves a process known as transmetalation . This is a key step in the Suzuki–Miyaura coupling where the transfer of an organic group from boron to palladium occurs . The compound’s bromomethyl group plays a crucial role in this process .

Biochemical Pathways

Given its role in the suzuki–miyaura coupling, it can be inferred that it influences pathways involving carbon–carbon bond formation . The downstream effects of this could be the synthesis of complex organic compounds, crucial for various biological and chemical processes .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in facilitating carbon–carbon bond formation. By acting as a reagent in the Suzuki–Miyaura coupling, it may contribute to the synthesis of a variety of organic compounds . These compounds could have various roles, depending on their structure and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and the presence of other compounds or catalysts. For instance, the Suzuki–Miyaura coupling, in which this compound acts as a reagent, is typically performed under mild conditions and requires a palladium catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene typically involves the bromination of 2-fluoro-4-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of automated reactors and optimized reaction parameters ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Bromomethyl)-2-fluoro-4-methoxybenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-2-fluoro-4-chlorobenzene
  • 1-(Bromomethyl)-2-fluoro-4-nitrobenzene
  • 1-(Bromomethyl)-2-fluoro-4-hydroxybenzene

Uniqueness

1-(Bromomethyl)-2-fluoro-4-methoxybenzene is unique due to the presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the benzene ring. This combination allows for a diverse range of chemical reactivity and makes the compound a versatile intermediate in organic synthesis. The specific positioning of these substituents also influences the compound’s physical and chemical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGMXOCLNXDSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449675
Record name 1-(bromomethyl)-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54788-19-1
Record name 1-(Bromomethyl)-2-fluoro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54788-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(bromomethyl)-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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